

Technical Guide: Ethyl 3-chloropyridine-2-carboxylate (CAS: 128073-20-1)

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Compound of Interest

Compound Name: Ethyl 3-chloropyridine-2-carboxylate

Cat. No.: B174613

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Introduction

Ethyl 3-chloropyridine-2-carboxylate, also known as Ethyl 3-chloropicolinate, is a halogenated pyridine derivative with significant applications as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural features, comprising a pyridine ring substituted with a chloro group at the 3-position and an ethyl carboxylate group at the 2-position, render it a valuable precursor for the synthesis of a wide range of more complex, biologically active molecules. The presence of the reactive chlorine atom and the ester functionality allows for diverse chemical transformations, making it a key intermediate in the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of **Ethyl 3-chloropyridine-2-carboxylate**, including its chemical properties, synthesis, spectroscopic data, and its role as a key intermediate in synthetic pathways.

Chemical Properties and Data

A summary of the key chemical properties for **Ethyl 3-chloropyridine-2-carboxylate** is presented in the table below.

Property	Value	Reference
CAS Number	128073-20-1	[1]
Molecular Formula	C ₈ H ₈ ClNO ₂	[1]
Molecular Weight	185.61 g/mol	[1]
Appearance	Colorless to light yellow liquid	[1]
Purity (LCMS)	99.92%	[1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unequivocal identification and quality assessment of **Ethyl 3-chloropyridine-2-carboxylate**. While a Certificate of Analysis confirms that the ¹H NMR and LCMS data are consistent with the structure, publicly available detailed spectra are limited.[\[1\]](#) The expected spectral characteristics are outlined below based on the analysis of its structural features and data from related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to exhibit three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, in addition to the characteristic signals for the ethyl group.

- Pyridine Protons (H-4, H-5, H-6): These protons will appear as multiplets in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine and ethyl carboxylate groups.
- Ethyl Group (CH₂ and CH₃): A quartet corresponding to the methylene protons (-CH₂-) is expected around δ 4.4 ppm, coupled to the methyl protons. A triplet for the methyl protons (-CH₃) will be observed further upfield, around δ 1.4 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

- Carbonyl Carbon (C=O): This signal is expected to appear in the downfield region, typically around δ 165-175 ppm.
- Pyridine Carbons: Five signals corresponding to the carbons of the pyridine ring will be observed in the aromatic region (δ 120-160 ppm). The carbons attached to the chlorine (C-3) and the carboxylate group (C-2) will have characteristic chemical shifts.
- Ethyl Group Carbons: The methylene carbon (-CH₂-) will resonate around δ 60-65 ppm, while the methyl carbon (-CH₃) will appear in the upfield region, typically δ 10-15 ppm.

IR (Infrared) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

- C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹.
- C-Cl Stretch: A moderate absorption in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.
- C-O Stretch: An absorption band for the ester C-O bond will be present in the 1000-1300 cm⁻¹ region.
- Aromatic C-H and C=C/C=N Stretches: Absorptions corresponding to the aromatic ring will also be observed.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

- Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 185, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M+2) with an intensity of approximately one-third of the M⁺ peak.

Experimental Protocols: Synthesis

While a specific, detailed protocol for the synthesis of **Ethyl 3-chloropyridine-2-carboxylate** (CAS 128073-20-1) is not readily available in the public domain, a common and logical synthetic approach is the esterification of the corresponding carboxylic acid, 3-chloropicolinic acid (CAS: 57266-69-0).[2]

General Protocol for Fischer Esterification of 3-Chloropicolinic Acid

This protocol is a generalized procedure based on standard Fischer esterification reactions.[3]

Materials:

- 3-Chloropicolinic acid
- Ethanol (absolute)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate (saturated solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloropicolinic acid in an excess of absolute ethanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess ethanol under reduced pressure using a rotary evaporator.

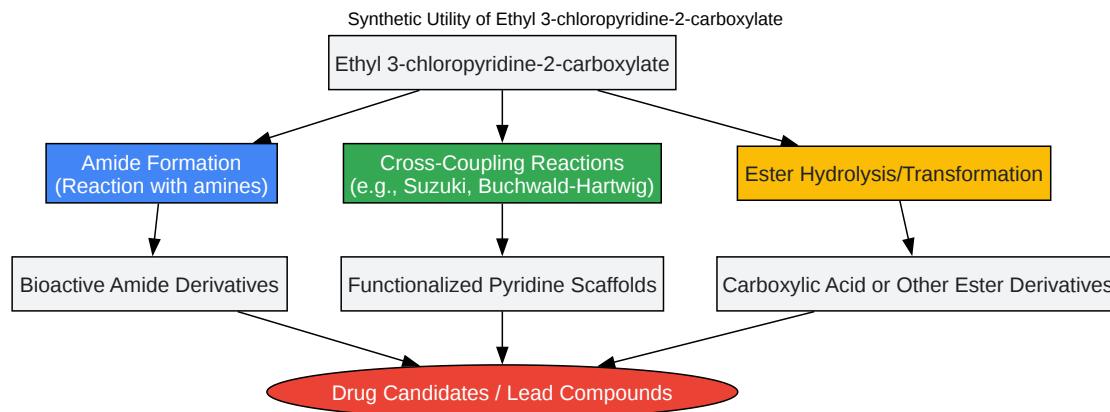
- Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
- Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude **Ethyl 3-chloropyridine-2-carboxylate**.
- The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Role in Drug Discovery and Development

Ethyl 3-chloropyridine-2-carboxylate serves as a crucial pharmaceutical intermediate in the synthesis of various bioactive molecules.^[4] The pyridine core is a common motif in many approved drugs, and the presence of the chloro and ester functionalities allows for the introduction of diverse substituents and the construction of complex molecular architectures.

Synthetic Utility Workflow

The following diagram illustrates the general synthetic utility of **Ethyl 3-chloropyridine-2-carboxylate** as a building block in the synthesis of more complex drug candidates.



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Synthetic pathways from **Ethyl 3-chloropyridine-2-carboxylate**.

This workflow highlights three primary reaction pathways:

- Amide Formation: The ethyl ester can be readily converted to a variety of amides by reacting with primary or secondary amines. This is a common strategy to introduce diversity and modulate the pharmacological properties of a lead compound.
- Cross-Coupling Reactions: The chlorine atom on the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 3-position, significantly increasing molecular complexity.
- Ester Hydrolysis/Transformation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further transformations, or it can be transesterified

to other esters.

Through these and other synthetic transformations, **Ethyl 3-chloropyridine-2-carboxylate** has been utilized in the synthesis of a range of compounds with potential therapeutic applications, including but not limited to enzyme inhibitors and receptor modulators. The strategic modification of this intermediate allows for the fine-tuning of structure-activity relationships (SAR) in drug discovery programs.

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